molecular formula C7H13N3O2 B161540 N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide CAS No. 126145-45-7

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide

Cat. No. B161540
M. Wt: 171.2 g/mol
InChI Key: DIHRJCILLJBVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a derivative of proline and has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. In

Mechanism Of Action

The mechanism of action of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide involves the inhibition of COX-2 activity and the reduction of pro-inflammatory cytokine production. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide reduces the production of prostaglandins and other pro-inflammatory cytokines, leading to a reduction in inflammation.

Biochemical And Physiological Effects

N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. These effects make N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.

Advantages And Limitations For Lab Experiments

N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. Additionally, this compound has been extensively studied, and its mechanism of action and biological effects are well understood. However, there are also limitations to using N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of this compound.

Future Directions

There are several future directions for research on N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide and its effects on other biological pathways. Finally, research is needed to fully understand the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.

Synthesis Methods

The synthesis of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide involves the reaction of N-(tert-butoxycarbonyl)proline with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 2-(2-oxopyrrolidin-1-yl)acetic acid to yield N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These properties make N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.

properties

CAS RN

126145-45-7

Product Name

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide

Molecular Formula

C7H13N3O2

Molecular Weight

171.2 g/mol

IUPAC Name

N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide

InChI

InChI=1S/C7H13N3O2/c1-5(7(8)9-12)10-4-2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9)

InChI Key

DIHRJCILLJBVPJ-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)N1CCCC1=O

SMILES

CC(C(=NO)N)N1CCCC1=O

Canonical SMILES

CC(C(=NO)N)N1CCCC1=O

synonyms

1-Pyrrolidineethanimidamide,N-hydroxy-alpha-methyl-2-oxo-(9CI)

Origin of Product

United States

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